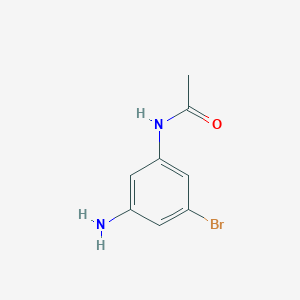
6-Amino-5-ethylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-ethylpyrimidin-2(1H)-one is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. The ethyl group attached to the fifth carbon atom of the cytosine ring distinguishes it from the parent compound. This modification can influence the chemical properties and biological functions of the nucleobase, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-ethylpyrimidin-2(1H)-one typically involves the alkylation of cytosine. One common method is the reaction of cytosine with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-ethylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nucleobase can be reduced to form dihydro derivatives.
Substitution: The amino group at the fourth position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Reduction: Formation of 5-ethyl-dihydrocytosine.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
6-Amino-5-ethylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkylation on nucleobases.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Industry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism by which 6-Amino-5-ethylpyrimidin-2(1H)-one exerts its effects involves its incorporation into DNA or RNA, where it can alter the structure and function of the nucleic acids. The ethyl group can influence base pairing and hydrogen bonding, potentially leading to changes in gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various transcription factors and enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
5-Hydroxymethylcytosine: An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes.
5-Formylcytosine: Another oxidized form of 5-methylcytosine with roles in active DNA demethylation.
Uniqueness
6-Amino-5-ethylpyrimidin-2(1H)-one is unique due to the presence of the ethyl group, which can have different steric and electronic effects compared to the methyl or hydroxymethyl groups. This can lead to distinct biological and chemical properties, making it a valuable compound for studying the effects of alkylation on nucleobases.
Properties
CAS No. |
32550-24-6 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-amino-5-ethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
CZJGCEGNCSGRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B8732237.png)



